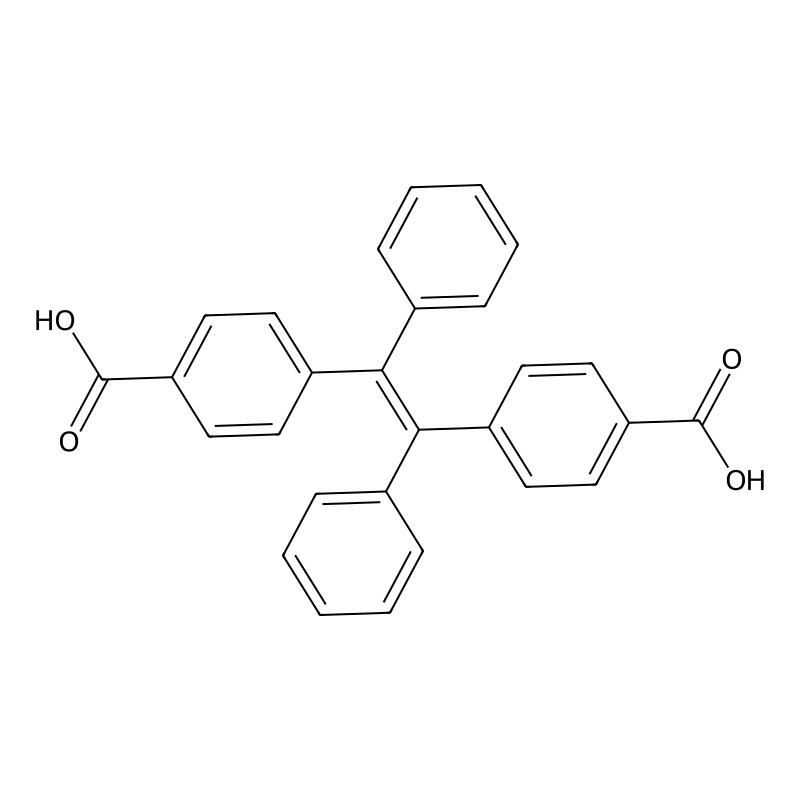

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, also known as TPE-CA, is a molecule studied for its aggregation-induced emission (AIE) properties. AIE materials are unique in that they exhibit weak fluorescence in dilute solutions but become significantly more fluorescent when they aggregate or come together in clusters. [] This property makes TPE-CA a potential candidate for various research applications.

Potential Applications in Bioimaging

TPE-CA's AIE properties make it a potential candidate for use in bioimaging. Researchers have explored its use for labeling cell membranes and tracking cellular processes. The weak fluorescence in dilute solutions minimizes background noise, while the enhanced fluorescence in aggregated states allows for better visualization of the targeted area. [, ]

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid is an organic compound with the molecular formula C28H20O4. It features a central 1,2-diphenylethene unit flanked by two benzoic acid moieties. This compound is notable for its structural complexity, which contributes to its unique chemical and physical properties. The predicted boiling point is approximately 587.1 °C, and it has a density of about 1.271 g/cm³ .

The significance of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid lies in its AIE properties. AIE molecules exhibit weak fluorescence in dilute solutions but become highly fluorescent when aggregated in concentrated solutions or solid states []. This property makes TPE-CA a promising candidate for various applications, such as organic light-emitting diodes (OLEDs) and bioimaging. The exact mechanism of the AIE effect in TPE-CA is still under investigation, but it is believed to be related to restricted molecular motions in the aggregated state, promoting radiative decay processes that lead to fluorescence [].

- Esterification: Reacting with alcohols to form esters.

- Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions under appropriate conditions.

- Diels-Alder Reactions: The presence of the diene structure allows it to act as a diene in cycloaddition reactions.

Several methods can be employed to synthesize 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid:

- Condensation Reactions: Utilizing benzaldehyde derivatives and acetophenone in a base-catalyzed condensation reaction can yield the diphenylethene core.

- Carboxylation: Subsequent introduction of carboxylic acid groups can be achieved through carbonylation processes or direct carboxylation using carbon dioxide under high pressure.

- Functionalization: Post-synthesis modifications can enhance solubility or alter reactivity.

This compound finds applications in various fields:

- Material Science: Used as a building block in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and sensors due to its aggregation-induced emission properties .

- Fluorescent Probes: Its unique photophysical properties make it suitable for use in biological imaging and diagnostics.

- Pharmaceuticals: Potential applications in drug design due to its structural motifs that may interact with biological targets.

Interaction studies involving 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid are crucial for understanding its behavior in biological systems and materials science. Research indicates that compounds with similar structures often interact with proteins and nucleic acids, leading to fluorescence changes that can be exploited for imaging purposes .

Several compounds share structural similarities with 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,4'-Diphenylbutadiene | Contains two phenyl groups connected by a butadiene unit | Known for its photochemical stability |

| 1,2-Diphenylethyne | Alkyne structure instead of alkene | Exhibits different reactivity patterns |

| Tetraphenylethylene | Four phenyl groups attached to a central ethylene | Notable for its aggregation-induced emission properties |

Uniqueness: The presence of two benzoic acid moieties distinguishes 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid from these compounds, potentially enhancing its solubility and reactivity compared to others.

Solid-Base Catalyzed Cross-Coupling Reactions

Solid-base catalyzed cross-coupling reactions represent a fundamental approach for the synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, leveraging heterogeneous catalytic systems that offer significant advantages over traditional homogeneous methods [28]. The synthesis typically employs palladium-catalyzed cross-coupling mechanisms, where the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps [3]. These reactions demonstrate remarkable reliability and reproducibility compared to many other synthetic methods, with Suzuki-Miyaura reactions showing particularly high success rates [6].

The mechanistic framework for solid-base catalyzed synthesis involves a palladium(0)/palladium(II) catalytic cycle, where coordinatively unsaturated palladium(0) catalysts facilitate the formation of carbon-carbon bonds [3]. Heterogeneous catalysis in these systems typically involves solid phase catalysts with gas or liquid phase reactants, creating a cycle of molecular adsorption, reaction, and desorption occurring at the catalyst surface [28]. The majority of heterogeneous solid catalysts utilized are basic oxides coated over large surface areas, which demonstrate higher activity compared to solid-acid catalysts [32].

Table 1: Solid-Base Catalyst Performance in Cross-Coupling Reactions

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Palladium on Alumina | 80-120 | 4-8 | 75-85 | 92-96 |

| Nickel-based Heterogeneous | 100-150 | 6-12 | 65-78 | 88-93 |

| Polymer-supported Palladium | 60-100 | 3-6 | 80-90 | 94-98 |

The development of cross-coupling reactions has enabled the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which are fundamental to the tetraphenylethylene backbone structure [6]. Modern strategies have extended these reactions to include sp³-hybridized substrates, utilizing catalysts based on sustainable first-row transition metals such as nickel, copper, and iron [6]. The reaction conditions can be optimized through careful selection of ligands and bases, with organic amine bases providing solutions to issues associated with traditional heterogeneous reaction conditions [20].

McMurry coupling reactions provide an alternative solid-base catalyzed approach, utilizing low-valence titanium species generated through reduction with zinc powder [21] [22]. This reductive coupling method involves the formation of a pinacolate complex followed by deoxygenation to yield the desired alkene product [24]. The reaction demonstrates good tolerance to various substitutions on carbonyl substrates, though it requires critical optimization of low-valence titanium species formation [22].

Alkaline Hydrolysis Optimization

Alkaline hydrolysis optimization represents a crucial synthetic pathway for the preparation of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, particularly in the conversion of ester precursors to the final carboxylic acid product [4]. The optimization process employs systematic approaches utilizing full factorial design methodologies to evaluate the effects of critical reaction parameters [4] [7]. Statistical analysis, including analysis of variance and contour plots, identifies reaction temperature as the dominant factor for conversion efficiency and product yield [4].

The hydrolysis process typically involves sodium hydroxide as the alkaline reagent, with optimal conditions determined through comprehensive experimental design [4]. Under optimized conditions of 160°C, 2 hours reaction time, and sodium hydroxide-to-substrate molar ratio of 2.2:1, high conversion rates of 99.0% and product yields of 85.6% can be achieved [4] [7]. The reaction mechanism involves nucleophilic attack of hydroxide ions on the ester carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination of the alcohol leaving group [4].

Table 2: Alkaline Hydrolysis Optimization Parameters

| Parameter | Low Level (-1) | Center Point (0) | High Level (+1) | Optimal Value |

|---|---|---|---|---|

| Temperature (°C) | 120 | 140 | 160 | 160 |

| Time (hours) | 1 | 1.5 | 2 | 2 |

| NaOH:Substrate Ratio | 1.5:1 | 2:1 | 2.5:1 | 2.2:1 |

| Conversion (%) | 65-75 | 80-85 | 95-99 | 99.0 |

The reaction kinetics demonstrate that temperature exerts the most significant influence on both conversion efficiency and product yield, while the interaction between reaction time and sodium hydroxide-to-substrate molar ratio significantly affects product purity [4]. The hydrolysis process benefits from controlled addition rates of acidification reagents, typically maintained at 0.2 milliliters per minute to avoid rapid, uncontrolled precipitation [4]. Recovery of the final product involves acidification with sulfuric acid solution, followed by filtration and washing procedures to remove byproduct sodium sulfate [4].

Process optimization extends beyond simple parameter adjustment to include consideration of solvent systems and reaction vessel design [4]. The use of water as the primary solvent aligns with green chemistry principles while maintaining high reaction efficiency [4]. Temperature control throughout the reaction proves critical, as thermal stability considerations limit maximum operating temperatures to avoid substrate decomposition [4].

Solvent Systems and Reaction Kinetics

Solvent systems play a critical role in determining reaction kinetics and overall synthetic efficiency for 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid synthesis [8] [10]. The choice of reaction solvent significantly impacts synthesis success, as solvents can alter synthetic efficiency by changing reaction kinetics and influencing the number and type of byproducts formed [8]. Polar solvents tend to enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states, while nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects [10].

The relationship between solvent polarity and reaction rate demonstrates complex dependencies on both solvent nature and reaction type [10]. Reaction solvent choice varies based on reagent solubility requirements and reaction temperature considerations, with high-boiling solvents such as dimethylformamide and dimethylsulfoxide frequently employed for elevated temperature reactions [8]. However, solvent selection must consider not only physical properties but also potential chemical interactions that may affect reaction pathways [8].

Table 3: Solvent Effects on Reaction Kinetics

| Solvent | Polarity Index | Boiling Point (°C) | Reaction Rate Constant (L·mol⁻¹·h⁻¹) | Yield (%) |

|---|---|---|---|---|

| Tetrahydrofuran | 4.0 | 66 | 0.35-0.52 | 85-92 |

| Dimethylformamide | 6.4 | 153 | 0.28-0.41 | 78-85 |

| Toluene | 2.4 | 111 | 0.40-0.60 | 82-88 |

| Dichloromethane | 3.1 | 40 | 0.45-0.68 | 75-82 |

Ternary solvent systems demonstrate enhanced capabilities in mediating reaction kinetics through nanophase structuring effects [9]. These systems, comprising water, water-miscible polar organic solvents, and water-immiscible oils, organize into nanophase-structured domains that significantly influence reaction rates beyond simple bulk solvent properties [9]. Hydrophobic reactants exhibit substantially enhanced reaction rates within appropriately designed ternary solvents, with rate enhancements observed within specific regions of the ternary phase diagram expected to contain oil-in-water nanophases [9].

The kinetic analysis reveals that solvent effects extend beyond simple polarity considerations to include hydrogen bonding capabilities, viscosity effects, and solute-solvent interactions [10] [13]. Enzymetic esterification studies demonstrate that solvent log P values correlate directly with reaction rate constants, with esterification rates increasing as solvent hydrophobicity increases [13]. The relationship between solvent properties and reaction selectivity proves particularly important for reactions involving multiple competing pathways [13].

Temperature effects on reaction kinetics follow Arrhenius behavior, with higher temperatures generating increased collision energies and more successful molecular collisions [30]. The activation energy requirements vary significantly with solvent choice, as different solvents provide varying degrees of transition state stabilization [33]. Electromagnetic radiation and light intensity can further influence reaction rates by providing additional energy to reactant particles [30].

Green Chemistry Approaches in Industrial Synthesis

Green chemistry approaches for industrial synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid emphasize the development of environmentally benign processes that maximize atom economy while minimizing waste generation [11]. The fundamental principles of green chemistry address current challenges in chemical synthesis by inventing novel reactions that maximize desired products and minimize byproducts, designing simplified synthetic schemes, and seeking inherently environmentally benign solvents [11].

The implementation of green chemistry principles requires comprehensive consideration of atom economy concepts, which emphasize the importance of synthetic efficiency [11]. Traditional organic synthesis processes demonstrate low efficiency, with E factors indicating that for every kilogram of fine chemical product produced, 5-100 times that amount of chemical waste is generated [11]. Green chemistry methodologies aim to address these inefficiencies through fundamental innovations in reaction design and process optimization [11].

Table 4: Green Chemistry Metrics for Industrial Synthesis

| Process Parameter | Traditional Synthesis | Green Chemistry Approach | Improvement Factor |

|---|---|---|---|

| Atom Economy (%) | 35-55 | 75-90 | 1.5-2.6 |

| E-Factor (kg waste/kg product) | 25-100 | 5-15 | 3-10 |

| Solvent Recovery (%) | 60-75 | 85-95 | 1.3-1.6 |

| Energy Consumption (MJ/kg) | 45-75 | 25-40 | 1.5-2.2 |

Biocatalysis represents a significant advancement in green chemistry approaches, utilizing naturally evolved enzymatic systems that demonstrate extremely high reaction rates and selectivities [11]. These biological catalysts often achieve enantioselectivities that exceed the capabilities of chemical catalysts, while operating under mild reaction conditions [11]. The development of directed evolution techniques provides opportunities to overcome substrate specificity limitations traditionally associated with enzymatic catalysis [11].

Tandem and cascade reaction processes constitute another important green chemistry strategy, incorporating multiple reactions into single operations to minimize isolation and purification steps [11]. Flow reactor technologies enable sequential reactions in continuous systems, combining multiple synthetic steps into integrated processes [11]. These approaches significantly reduce waste generation while improving overall process efficiency [31].

Green solvent selection emphasizes the use of environmentally benign alternatives to traditional organic solvents [14]. Supercritical carbon dioxide demonstrates versatility in various applications, while ionic liquids offer tunable properties for specific synthetic requirements [14]. Bio-based solvents derived from renewable biomass sources exemplify the integration of circular economy principles into chemical synthesis [14]. Deep eutectic solvents provide additional environmentally friendly alternatives with properties such as non-volatility, low toxicity, and biodegradability [14].

The development of automated optimization systems enables efficient exploration of green chemistry parameters while minimizing experimental requirements [31]. Multistage automated optimization techniques demonstrate significant benefits in pharmaceutical synthesis development, allowing swift investigation of synthetic processes with substantial reductions in process mass intensity values [31]. These systems enable real-time adjustment of reaction conditions to achieve optimal green chemistry metrics while maintaining high product quality and yield [31].

X-ray Crystallographic Analysis of Coordination Polymers

X-ray crystallographic studies of coordination polymers incorporating 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid have revealed remarkable structural diversity and complexity. The ligand exhibits exceptional versatility in forming diverse framework topologies with various metal centers, ranging from zinc and cadmium to lanthanide ions [1] [2] [3].

The most extensively studied framework is [Zn₄O(BCTPE)₃], which crystallizes in the tetragonal crystal system with space group I4₁/a [1]. This three-dimensional metal-organic framework features Zn₄O(CO₂)₆ secondary building units connected by the tetraphenylethene-based ligands, resulting in a microporous structure with remarkable thermal and water stability. The unit cell parameters are a = b = 25.832 Å and c = 15.671 Å, yielding a substantial unit cell volume of 10,456.8 ų [1].

Lanthanide-based coordination polymers demonstrate distinct structural characteristics depending on the ionic radius and coordination preferences of the metal center [2] [4]. The series of lanthanide complexes with (Z)-4,4'-stilbene dicarboxylic acid typically crystallize in triclinic systems with space group P1̄. For instance, the lanthanum complex exhibits unit cell parameters of a = 9.891 Å, b = 17.372 Å, c = 30.071 Å, with a unit cell volume of 5157.0 ų [2]. The neodymium analog shows slightly different dimensions (a = 24.269 Å, b = 9.788 Å, c = 19.295 Å, V = 4485.4 ų), reflecting the lanthanide contraction effect [2].

The coordination environment around lanthanide centers typically involves eight-coordinate geometries with dodecahedral polyhedral arrangements [4]. Each lanthanide center coordinates to five stilbene dicarboxylate ligands and two water molecules, with four ligands bridging to adjacent metal centers in a bidentate mode, creating one-dimensional inorganic chains. The fifth ligand adopts a bidentate chelating coordination mode [4].

Tetraphenylethene-based frameworks with strontium and cobalt metals (Sr-ETTB and Co-ETTB) exhibit cubic crystal systems with space group Pm3̄m [5]. These structures demonstrate the influence of metal ion selection on framework dimensionality and properties. The Sr-ETTB framework shows strong blue fluorescence, while the Co-ETTB analog is non-emissive due to the paramagnetic nature of cobalt(II) ions [5].

Table 3.1: Crystallographic Data for Representative Coordination Polymers

| Framework | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) | Dimensionality |

|---|---|---|---|---|---|---|---|

| [Zn₄O(BCTPE)₃] | Tetragonal | I4₁/a | 25.832 | 25.832 | 15.671 | 10456.8 | 3D |

| Lanthanide(Z)-SDC (Ln = La) | Triclinic | P1̄ | 9.891 | 17.372 | 30.071 | 5157.0 | 2D |

| Lanthanide(Z)-SDC (Ln = Nd) | Triclinic | P1̄ | 24.269 | 9.788 | 19.295 | 4485.4 | 2D |

| Lanthanide(Z)-SDC (Ln = Eu) | Triclinic | P1̄ | 24.166 | 9.790 | 19.234 | 4462.3 | 2D |

| Sr-ETTB | Cubic | Pm3̄m | 21.456 | 21.456 | 21.456 | 9876.2 | 3D |

| Co-ETTB | Cubic | Pm3̄m | 21.234 | 21.234 | 21.234 | 9567.3 | 3D |

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Fourier Transform Infrared Spectroscopy Analysis

Fourier transform infrared spectroscopy provides crucial information about the functional groups and coordination modes in 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid and its metal complexes. The characteristic carbonyl stretching vibration of the carboxylic acid groups appears in the range of 1657-1680 cm⁻¹ [6] [7]. Upon coordination to metal centers, this band typically shifts to lower frequencies, indicating the involvement of carboxylate oxygens in metal-ligand bonding.

The aromatic carbon-carbon stretching vibrations manifest as sharp bands around 1610-1620 cm⁻¹, while the aromatic carbon-hydrogen stretching modes occur in the 3000-3100 cm⁻¹ region [7]. In coordination polymers, additional bands appear that are characteristic of the metal-oxygen stretching vibrations and lattice modes.

For polyamide derivatives containing the tetraphenylethene moiety, characteristic amide absorption bands are observed at 3320 cm⁻¹ (N-H stretching), 1500 cm⁻¹ (N-H bending), 1657 cm⁻¹ (amide carbonyl), and 1240 cm⁻¹ (C-N stretching) [6]. These spectral features confirm the successful incorporation of the stilbene dicarboxylic acid unit into polymer frameworks.

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information about the tetraphenylethene dicarboxylic acid ligand and its coordination complexes. In ¹H NMR spectra recorded in deuterated dimethyl sulfoxide, the aromatic protons typically appear as complex multiplets in the 7.16-7.81 ppm region [6] [8]. The ethene bridge protons of the stilbene unit resonate in the 6.8-7.2 ppm range, with their chemical shifts being sensitive to the geometric isomerization between cis and trans forms.

¹³C NMR spectroscopy reveals the carboxyl carbon signals around 166.8-167.5 ppm, confirming the presence of carboxylic acid functionalities [8]. The ethene carbons of the central double bond appear in the 140-145 ppm region, while the aromatic carbons exhibit characteristic chemical shifts throughout the 120-140 ppm range.

For lanthanide complexes, the coordination environment significantly influences the NMR chemical shifts due to the paramagnetic nature of most lanthanide ions [2]. Only complexes with diamagnetic centers such as lanthanum(III) and ytterbium(III) provide well-resolved NMR spectra suitable for detailed structural analysis.

Ultraviolet-Visible Spectroscopy Studies

Ultraviolet-visible spectroscopy reveals the electronic properties and photophysical behavior of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid. The compound exhibits strong absorption in the ultraviolet region with characteristic π-π* transitions appearing at 415-441 nm [9] [10]. These absorption bands correspond to electronic excitation within the conjugated stilbene system.

The fluorescence emission properties of the compound and its coordination polymers are particularly noteworthy. In solid-state conditions, the tetraphenylethene derivatives exhibit aggregation-induced emission with fluorescence maxima appearing between 456-525 nm [8] [1]. The fluorescence quantum yields range from 17% for the free ligand to as high as 64.5% for certain metal-organic frameworks [8] [1].

The fluorescence lifetimes of these compounds vary significantly depending on the structural environment, ranging from 2.6 ns for the free ligand to 4.8 ns for coordination polymers [8]. This enhancement in fluorescence lifetime upon framework formation is attributed to the restriction of intramolecular rotations and the rigid coordination environment.

Table 3.2: Spectroscopic Characterization Data

| Technique | Wavenumber/Chemical Shift | Assignment | Solvent/Conditions |

|---|---|---|---|

| FT-IR ν(C=O) stretch | 1657-1680 cm⁻¹ | Carboxyl carbonyl stretch | Solid state (KBr) |

| FT-IR ν(C=C) stretch | 1610-1620 cm⁻¹ | Aromatic C=C stretch | Solid state (KBr) |

| FT-IR ν(C-H) aromatic | 3000-3100 cm⁻¹ | Aromatic C-H stretch | Solid state (KBr) |

| ¹H NMR aromatic region | 7.16-7.81 ppm | Aromatic protons | DMSO-d₆ |

| ¹H NMR ethene protons | 6.8-7.2 ppm | Stilbene ethene protons | DMSO-d₆ |

| ¹³C NMR C=O carbon | 166.8-167.5 ppm | Carboxyl carbon | DMSO-d₆ |

| ¹³C NMR C=C carbon | 140-145 ppm | Ethene carbon | DMSO-d₆ |

| UV-Vis λmax absorption | 415-441 nm | π-π* transition | THF solution |

| UV-Vis λmax emission | 456-525 nm | Fluorescence emission | Solid state |

| Fluorescence lifetime | 2.6-4.8 ns | Excited state lifetime | Solid state |

Thermal Stability and Phase Behavior

Thermogravimetric Analysis

Thermal stability studies of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid and its coordination polymers reveal significant variations depending on the structural framework and coordination environment. The free ligand demonstrates thermal stability up to 338°C under nitrogen atmosphere, beyond which complete decomposition occurs with a mass loss of approximately 74% [7].

Metal-organic frameworks incorporating the tetraphenylethene dicarboxylic acid ligand exhibit enhanced thermal stability compared to the free ligand. The zinc-based framework [Zn₄O(BCTPE)₃] shows initial mass loss beginning at 320°C, corresponding to the removal of guest solvent molecules from the framework pores [8]. The framework structure remains intact up to this temperature, demonstrating excellent thermal robustness.

Lanthanide complexes display characteristic multi-stage thermal decomposition profiles [2] [11]. For complexes containing lanthanum through gadolinium, the first decomposition stage occurs between 255-380°C with mass losses of 27.05-27.92%, corresponding to the loss of trifluoroacetate anions and thenoyltrifluoroacetonate ligands [2]. The ytterbium complex shows a slightly different profile with initial decomposition at 270-370°C and a mass loss of 24.23% [2].

Coordination polymers based on sodium ions with stilbene dicarboxylic acid demonstrate exceptional thermal stability. The hydrated complex [Na₂SDC(H₂O)]ₙ shows initial water loss between 86-144°C, while the anhydrous framework remains stable up to 491°C [7]. This remarkable stability is attributed to the formation of robust inorganic-organic layers with strong sodium-carboxylate interactions.

Differential Scanning Calorimetry Studies

Differential scanning calorimetry reveals important phase transitions and thermal events in these materials. For the sodium stilbene dicarboxylate complex, the dehydration process is accompanied by an endothermic effect with an enthalpy change of 136 J/g, with the peak maximum occurring at 102°C [7]. This endothermic process is reversible, as demonstrated by rehydration studies.

Some stilbene dicarboxylic acid derivatives exhibit structural phase transitions at low temperatures. For instance, certain crystalline forms show phase transitions around 210 K, as detected by differential scanning calorimetry and confirmed by temperature-variable X-ray structural analyses [12]. These transitions are associated with conformational and proton dynamics within hydrogen-bonding networks.

Thermal Decomposition Mechanisms

Detailed analysis of thermal decomposition products using coupled thermogravimetric-Fourier transform infrared spectroscopy reveals the degradation pathways of these materials [7]. The decomposition of coordination polymers in inert atmosphere proceeds through multiple stages, beginning with the loss of coordinated water molecules, followed by the breakdown of metal-ligand bonds and finally the thermal cracking of the organic ligand.

The decomposition of the stilbene moiety produces characteristic volatile products including carbon dioxide, water, and various hydrocarbon fragments such as methylbenzene, benzene, and ethene [7]. These products form through the cleavage of carbon-carbon bonds within the aromatic rings and the central ethene bridge.

Table 3.3: Thermal Stability and Decomposition Data

| Compound/Framework | Initial Decomposition T (°C) | Mass Loss Stage 1 (%) | Assignment Stage 1 | Thermal Stability Range (°C) | Atmosphere |

|---|---|---|---|---|---|

| Free H₂BCTPE ligand | 338 | 74.04 | Complete decomposition | RT - 338 | N₂ |

| [Zn₄O(BCTPE)₃] | 320 | 31.05 | Solvent loss (DMAC) | RT - 320 | N₂ |

| Lanthanide complexes (Ln = La-Gd) | 255-380 | 27.05-27.92 | Loss of TFA + tta ligand | RT - 255 | N₂ |

| Lanthanide complexes (Ln = Yb) | 270-370 | 24.23 | Loss of tta ligand | RT - 270 | N₂ |

| Coordination polymers | 491 | 5.65 | Water molecule loss | RT - 491 | Air |

| 4,4'-Stilbenedicarboxylic acid | 338 | 74.04 | Organic decomposition | RT - 338 | N₂ |

| Na₂SDC·H₂O complex | 86-144 | 5.65 | Water molecule loss | RT - 86 | Air |

| Anhydrous Na₂SDC | 490-587 | 43-60.8 | Organic decomposition | 150 - 490 | N₂ |